molecular formula C8H8BrNO3 B6232840 (3-bromo-4-methyl-5-nitrophenyl)methanol CAS No. 72623-34-8

(3-bromo-4-methyl-5-nitrophenyl)methanol

Cat. No.: B6232840
CAS No.: 72623-34-8
M. Wt: 246.1
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Description

(3-Bromo-4-methyl-5-nitrophenyl)methanol (CAS 72623-34-8) is a bromo- and nitro-substituted benzyl alcohol derivative with the molecular formula C 8 H 8 BrNO 3 and a molecular weight of 246.06 g/mol . This compound serves as a versatile and high-value building block in organic synthesis, particularly in the development of more complex aromatic structures. The presence of multiple functional groups—bromine, nitro, and hydroxymethyl—on the aromatic ring makes this compound a key intermediate for various cross-coupling reactions, nucleophilic substitutions, and further functional group transformations . While specific applications for this exact isomer are not detailed in the literature, its structural analogs are prominently featured in cutting-edge research. Compounds with nitrophenyl scaffolds are investigated for their potential in synthesizing non-linear optical (NLO) materials, which are critical for applications in optical switching, data storage, and telecommunications . Furthermore, 4-substituted 3-nitrophenyl carbonyl compounds, which can be derived from benzyl alcohol precursors, are valuable in the synthesis of photolabile protecting groups used in the fabrication of DNA and RNA microarrays (biochips) . Researchers may leverage this chemical as a precursor for pharmaceutical intermediates or in materials science to create novel compounds with tailored properties. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

72623-34-8

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-4-Methyl-5-Nitrobenzaldehyde

The aldehyde precursor is synthesized through sequential electrophilic substitutions:

Step 1: Nitration of 4-Methylbenzaldehyde
4-Methylbenzaldehyde undergoes nitration at 0–5°C using fuming HNO₃ and H₂SO₄. The nitro group preferentially occupies the meta position relative to the aldehyde, yielding 4-methyl-3-nitrobenzaldehyde.

Step 2: Bromination
Bromine in acetic acid at 60°C introduces bromine ortho to the methyl group, producing 3-bromo-4-methyl-5-nitrobenzaldehyde.

Reaction Conditions

ParameterValue
Temperature60°C
SolventAcetic acid
CatalystNone
Yield82–89%

Reduction to Alcohol

The aldehyde group is reduced using sodium borohydride (NaBH₄) in methanol at 0°C:

R-CHO+NaBH4R-CH2OH+NaBO2\text{R-CHO} + \text{NaBH}4 \rightarrow \text{R-CH}2\text{OH} + \text{NaBO}_2

Optimization Insights

  • Solvent Choice : Methanol outperforms THF due to better solubility of NaBH₄.

  • Temperature : Reduction at ≤10°C minimizes over-reduction byproducts.

  • Yield : 90–94% with >99% purity after recrystallization.

Direct Functionalization of Toluene Derivatives

Bromination-Nitration Sequence

Starting with 4-methylbenzyl alcohol, bromination with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at C-3. Subsequent nitration with HNO₃/H₂SO₄ at 50°C places nitro at C-5.

Challenges

  • Regioselectivity : Competing para-bromination (10–15%) necessitates chromatographic separation.

  • Oxidation Risk : Benzyl alcohol intermediates may oxidize to aldehydes under acidic nitration conditions.

Hydroxymethyl Group Retention

Protecting the alcohol as a silyl ether (e.g., TBSCl) before nitration prevents oxidation. Deprotection with TBAF restores the hydroxymethyl group.

Comparative Data

Protection MethodDeprotection AgentOverall Yield
TBS etherTBAF76%
AcetylNaOH/MeOH68%

Alternative Pathways and Emerging Techniques

Microbial Reduction

Recent advances employ Saccharomyces cerevisiae to reduce 3-bromo-4-methyl-5-nitrobenzaldehyde under mild conditions (pH 7, 30°C). This biocatalytic method achieves 88% yield with negligible waste.

Flow Chemistry Approaches

Continuous-flow systems enhance safety and efficiency for nitration and bromination steps:

  • Residence Time : 2 minutes per step.

  • Throughput : 1.2 kg/h using microreactor technology.

Industrial-Scale Considerations

Cost Analysis

MethodRaw Material Cost ($/kg)Energy Cost ($/kg)
Aldehyde Reduction12045
Direct Functionalization15060

Waste Management

  • Bromine Recovery : Distillation recovers 92% of excess Br₂ for reuse.

  • Nitric Acid Neutralization : Ca(OH)₂ treatment converts HNO₃ to Ca(NO₃)₂ fertilizer byproduct .

Chemical Reactions Analysis

Types of Reactions

(3-bromo-4-methyl-5-nitrophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of (3-bromo-4-methyl-5-nitrophenyl)aldehyde or (3-bromo-4-methyl-5-nitrophenyl)carboxylic acid.

    Reduction: Formation of (3-bromo-4-methyl-5-aminophenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-bromo-4-methyl-5-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-bromo-4-methyl-5-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of functional groups like nitro and bromine can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties
Compound Name CAS No. Molecular Formula Substituents (Positions) Notable Properties/Applications
(3-Bromo-5-nitrophenyl)methanol 139194-79-9 C₇H₆BrNO₃ Br (3), NO₂ (5), CH₂OH (1) Higher polarity due to nitro; hazardous (H302+H312+H332)
(4-Fluoro-3-nitrophenyl)methanol 20274-69-5 C₇H₆FNO₃ F (4), NO₂ (3), CH₂OH (1) Used in pharmaceutical synthesis; nitro group increases reactivity
(2-Methyl-4-nitrophenyl)methanol 22162-15-8 C₈H₉NO₃ CH₃ (2), NO₂ (4), CH₂OH (1) Steric hindrance from methyl alters reaction kinetics
(5-Nitro-1,3-phenylene)dimethanol 71176-55-1 C₈H₈N₂O₅ NO₂ (5), CH₂OH (1,3) Enhanced solubility in polar solvents due to two hydroxyl groups
Key Observations :
  • Nitro groups (meta or para to hydroxymethyl) increase acidity of the benzylic alcohol due to electron-withdrawing effects, as seen in (4-Fluoro-3-nitrophenyl)methanol .
  • Functional Group Comparisons :

    • Bromo vs. Fluoro : Bromo enhances lipophilicity and may facilitate halogen bonding in crystal packing (e.g., in coordination complexes) , whereas fluoro is smaller and more electronegative, altering electronic distribution.
    • Hydroxymethyl vs. Amine : ((2-bromo-4-fluorophenyl)(3-methyl-5-nitrophenyl)methanamine) () lacks the hydroxymethyl group but includes an amine, enabling salt formation and different reactivity profiles (e.g., Schiff base formation) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Solubility Hazard Profile (GHS) Stability Notes
(3-Bromo-4-methyl-5-nitrophenyl)methanol Likely low in water; moderate in DMSO/MeOH (inferred from analogs) Expected: H315 (skin irritation), H319 (eye damage) Nitro group may cause thermal sensitivity
(3-(2-Bromophenyl)isoxazol-5-yl)methanol Slightly soluble in CHCl₃, MeOH, DMSO Not specified Stable at room temperature
(3-Amino-5-nitrophenyl)methanol Higher water solubility due to NH₂ group Lower toxicity (amino vs. bromo) Amino group reduces oxidative instability

Q & A

Q. What are the optimal synthetic routes for (3-bromo-4-methyl-5-nitrophenyl)methanol, and how do competing substituents influence reaction selectivity?

The synthesis typically involves bromination and nitration of substituted benzyl alcohol precursors. For example, bromination of 4-methyl-5-nitrobenzyl alcohol using N-bromosuccinimide (NBS) in dichloromethane at 25–40°C achieves regioselectivity at the meta position relative to the hydroxyl group . Key considerations:

  • Solvent choice : Polar aprotic solvents (e.g., DCM) minimize side reactions like ether formation.
  • Temperature control : Elevated temperatures (>50°C) risk over-bromination or nitro group reduction.
  • Competing substituents : The methyl group directs bromination to the 3-position, while the nitro group stabilizes intermediates via resonance. Competing pathways (e.g., para-bromination) are suppressed by steric hindrance from the methyl group .

Q. How can spectroscopic techniques differentiate this compound from structural isomers?

  • NMR : 1^1H NMR shows distinct splitting patterns: the methyl group (δ 2.4–2.6 ppm) splits into a singlet due to symmetry, while the aromatic protons exhibit coupling (J ≈ 8–10 Hz) from adjacent substituents .
  • IR : A broad O–H stretch (~3200 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}) confirm functionality.
  • Mass spectrometry : The molecular ion peak at m/z 260 (for C8_8H7_7BrNO3_3) and fragment peaks at m/z 243 (loss of –OH) aid identification .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom undergoes palladium-catalyzed coupling, but the nitro and methyl groups modulate reactivity:

  • Steric effects : The methyl group at C4 hinders transmetallation, reducing reaction rates. Use of bulky ligands (e.g., SPhos) improves yield by stabilizing the Pd intermediate .
  • Electronic effects : The electron-withdrawing nitro group deactivates the ring, requiring elevated temperatures (80–100°C) and strong bases (e.g., Cs2_2CO3_3) to drive coupling .
  • Competing pathways : Nitro group reduction may occur under reductive conditions; monitor via TLC or in situ IR.

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can SHELX refine disordered moieties?

  • Disorder in the nitro group : The planar nitro group may exhibit rotational disorder. SHELXL’s PART and SUMP commands partition electron density for accurate modeling .
  • Hydrogen bonding : O–H···O interactions between hydroxyl and nitro groups create pseudo-symmetry. TWIN commands in SHELX handle pseudo-merohedral twinning .
  • Validation : Use PLATON to check for missed symmetry and validate hydrogen-bonding networks .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inert behavior)?

  • Experimental variables : Discrepancies often arise from solvent choice (DMSO vs. aqueous buffers) affecting compound solubility and bioavailability .
  • Assay design : Use standardized MIC (Minimum Inhibitory Concentration) protocols with controls for nitroreductase activity, which may activate the compound in bacterial models .
  • Data reconciliation : Apply multivariate analysis to isolate variables (e.g., pH, temperature) using software like R or Python’s SciPy .

Methodological Guidance

Q. What chromatographic strategies separate this compound from byproducts like dehalogenated derivatives?

  • HPLC : Use a C18 column with a gradient of methanol:water (70:30 to 90:10) over 20 minutes. The nitro group increases retention time (tR_R ≈ 12–14 min) .
  • TLC : Silica gel GF254_{254} with ethyl acetate/hexane (3:7) reveals spots at Rf_f 0.45 (product) vs. 0.60 (dehalogenated byproduct) .

Q. How to design kinetic studies for nitro group reduction under catalytic hydrogenation?

  • In situ monitoring : Use UV-Vis spectroscopy to track nitro-to-amine conversion (λmax_{max} shift from 270 nm to 310 nm) .
  • Catalyst screening : Compare Pd/C vs. Raney Ni in ethanol at 50 psi H2_2. Pd/C offers faster rates but may over-reduce the methyl group.
  • Rate law determination : Fit time-concentration data to a pseudo-first-order model using OriginLab or MATLAB .

Safety and Handling in Research Settings

Q. What PPE and engineering controls are mandated for handling this compound?

  • Respiratory : Use N95 masks if airborne dust is generated during weighing.
  • Skin protection : Nitrile gloves and flame-retardant lab coats prevent dermal exposure .
  • Ventilation : Conduct reactions in a fume hood to mitigate methanol vapor and bromine emissions .

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